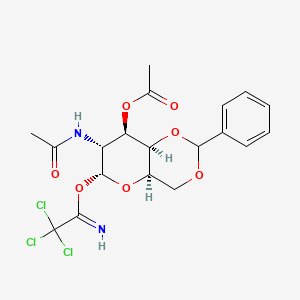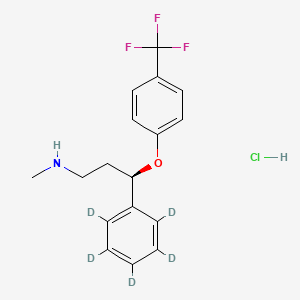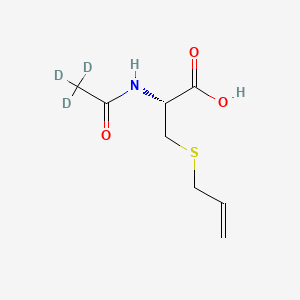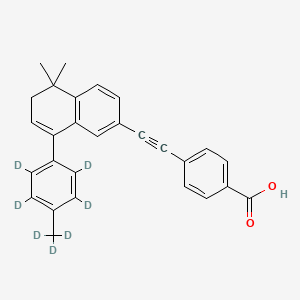![molecular formula C29H42O7S B565321 [(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate CAS No. 933762-22-2](/img/structure/B565321.png)
[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Tosyloxy-dihydropleuromutilin is a chemical compound with the molecular formula C29H42O7S and a molecular weight of 534.70 g/mol . It is primarily used in proteomics research and is known for its unique structure and properties . This compound is a derivative of pleuromutilin, a diterpene antibiotic originally derived from the fungus Clitopilus passeckerianus .
Applications De Recherche Scientifique
2’-Tosyloxy-dihydropleuromutilin has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Tosyloxy-dihydropleuromutilin involves several steps. One common method includes the tosylation of dihydropleuromutilin. The process typically involves the use of p-toluenesulfonyl chloride (TsCl) as the tosylating agent in the presence of a base such as sodium tert-butoxide (NaOt-Bu) in a solvent like tetrahydrofuran (THF) . The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for 2’-Tosyloxy-dihydropleuromutilin are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Tosyloxy-dihydropleuromutilin undergoes several types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the tosyl group, yielding dihydropleuromutilin.
Oxidation Reactions: Oxidation can modify the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tosyl derivatives, while reduction reactions typically yield dihydropleuromutilin.
Mécanisme D'action
The mechanism of action of 2’-Tosyloxy-dihydropleuromutilin is closely related to that of pleuromutilin. Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome . This binding prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The molecular targets include the bacterial ribosomal subunits, and the pathways involved are those related to protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pleuromutilin: The parent compound from which 2’-Tosyloxy-dihydropleuromutilin is derived.
Tiamulin: A pleuromutilin derivative used in veterinary medicine.
Retapamulin: Another pleuromutilin derivative used in topical treatments for bacterial skin infections.
Uniqueness
2’-Tosyloxy-dihydropleuromutilin is unique due to its tosyl group, which allows for further chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with potential antibiotic properties .
Propriétés
IUPAC Name |
[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O7S/c1-7-27(5)16-23(36-24(31)17-35-37(33,34)21-10-8-18(2)9-11-21)28(6)19(3)12-14-29(20(4)26(27)32)15-13-22(30)25(28)29/h8-11,19-20,23,25-26,32H,7,12-17H2,1-6H3/t19-,20+,23-,25+,26+,27-,28?,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYWPLUTWPBBOB-QFMSHXMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676277 |
Source


|
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933762-22-2 |
Source


|
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)





